H-Leu-Lys(Z)-OH
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Overview
Description
H-Leu-Lys(Z)-OH is a dipeptide composed of leucine and lysine, where the lysine residue is protected by a benzyloxycarbonyl (Z) group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a solid resin. The benzyloxycarbonyl-protected lysine is then coupled to the leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
H-Leu-Lys(Z)-OH can undergo various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The amino acid residues can undergo oxidation or reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Hydrogenation with Pd/C or TFA.
Coupling: DCC or DIC with HOBt or HOAt.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products
Deprotected Peptide: Removal of the Z group yields H-Leu-Lys-OH.
Extended Peptides: Coupling with additional amino acids results in longer peptide chains.
Scientific Research Applications
H-Leu-Lys(Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex peptides and proteins.
Biology: In studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a model compound in drug development and delivery systems.
Industry: In the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Leu-Lys(Z)-OH depends on its specific application. In peptide synthesis, it acts as a substrate that can be extended or modified. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The benzyloxycarbonyl group provides stability during synthesis and can be selectively removed to expose the lysine residue for further reactions.
Comparison with Similar Compounds
Similar Compounds
H-Leu-Lys-OH: The deprotected form of H-Leu-Lys(Z)-OH.
H-Leu-Lys(Boc)-OH: A similar dipeptide with a tert-butyloxycarbonyl (Boc) protecting group instead of the Z group.
H-Leu-Lys(Fmoc)-OH: Another variant with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to the benzyloxycarbonyl group, which provides specific stability and protection during synthesis. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDHNTHWLUFXHK-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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